2-Chloro-4-fluorobenzotrifluoride

Catalog No.
S807023
CAS No.
94444-58-3
M.F
C7H3ClF4
M. Wt
198.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzotrifluoride

CAS Number

94444-58-3

Product Name

2-Chloro-4-fluorobenzotrifluoride

IUPAC Name

2-chloro-4-fluoro-1-(trifluoromethyl)benzene

Molecular Formula

C7H3ClF4

Molecular Weight

198.54 g/mol

InChI

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H

InChI Key

UHHZGIHGBLCIJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F

Organic Synthesis

Results: The outcomes include the synthesis of complex molecules like pharmaceuticals. For instance, it’s used to create (S)-fluoxetine, a potent inhibitor of neuronal serotonin-uptake .

Toxicology

Results: One study involved the molecular encapsulation of p-chloro-alpha,alpha,alpha-trifluorotoluene (a related compound) in alpha-cyclodextrin or corn oil vehicles in male F344 rats. The results provided insights into the compound’s bioavailability and potential toxic effects .

2-Chloro-4-fluorobenzotrifluoride is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring, specifically located at the 2 and 4 positions, respectively. Its molecular formula is C7H3ClF4C_7H_3ClF_4, and it has a molecular weight of approximately 198.55 g/mol. This compound appears as a colorless to light red liquid and is known for its significant thermal stability and reactivity due to the presence of multiple electronegative substituents.

As there's limited information on the applications of 2-chloro-4-fluorobenzotrifluoride, a discussion on its mechanism of action is not applicable at this point.

Due to the lack of specific data, it's crucial to handle 2-chloro-4-fluorobenzotrifluoride with caution, assuming it might possess similar hazards to other halogenated aromatic compounds. These can include:

  • Skin and eye irritation: Fluorinated aromatics can cause irritation upon contact [].
  • Respiratory irritation: Inhalation might irritate the respiratory tract [].
  • Environmental impact: Halogenated compounds can be persistent in the environment, so proper disposal is essential [].
Typical of halogenated aromatic compounds. Notably, it can undergo nucleophilic substitution reactions where the fluorine atom, being a better leaving group than chlorine, can facilitate the formation of new chemical bonds. For instance, it can react with alkali metal hydroxides to yield phenolic compounds under mild conditions, which is advantageous for minimizing side reactions and undesired isomers .

The synthesis of 2-chloro-4-fluorobenzotrifluoride can be achieved through various methods:

  • Nucleophilic Substitution: Reacting 5-chloro-2-fluorobenzotrifluoride with potassium hydroxide in a dimethylsulfoxide solvent allows for the substitution of the fluorine atom .
  • Chlorination and Fluorination: Chlorination of appropriate fluorinated aromatic precursors followed by selective fluorination can also yield this compound .
  • Vapor Phase Reactions: Utilizing vapor phase reactors at controlled temperatures can facilitate the synthesis while minimizing by-products .

2-Chloro-4-fluorobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity makes it useful in creating more complex chemical structures required in drug development. Additionally, it may find applications in agrochemicals due to its potential biological activity.

While specific interaction studies for 2-chloro-4-fluorobenzotrifluoride are scarce, research on similar compounds indicates that halogenated aromatics can interact with biological systems in various ways, including enzyme inhibition and receptor binding. Further studies would be necessary to elucidate the precise interactions of this compound within biological contexts.

Several compounds share structural similarities with 2-chloro-4-fluorobenzotrifluoride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Chloro-4-fluorobenzotrifluoride78068-85-60.94Different chlorine position affecting reactivity
1-Chloro-2-fluoro-3-(trifluoromethyl)benzene1099597-93-90.94Contains trifluoromethyl group enhancing lipophilicity
2-Chloro-5-fluorobenzotrifluoride89634-75-30.86Alternative substitution pattern affecting properties
3,5-Bis(trifluoromethyl)chlorobenzene328-72-30.85Multiple trifluoromethyl groups providing distinct reactivity
1,3-Dichloro-5-(trifluoromethyl)benzene54773-20-50.83Presence of dichlorine influencing stability

Each of these compounds demonstrates unique properties and reactivity profiles due to variations in their substituent positions and types.

XLogP3

3.5

Wikipedia

2-Chloro-4-fluorobenzotrifluoride

Dates

Modify: 2023-08-16

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